2,2'-(Thiene-2,5-diylidene)dipropanedinitrile
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Overview
Description
2,5-Bis(dicyanomethylene)thiophene is a quinoidal π-conjugated system known for its high electron-accepting natureThe unique structure of 2,5-Bis(dicyanomethylene)thiophene allows it to stabilize quinoidal electronic structures, making it a valuable component in various scientific and industrial applications .
Preparation Methods
The synthesis of 2,5-Bis(dicyanomethylene)thiophene typically involves the reaction of tetracyanoethylene oxide or a Pd(0)-catalyzed substitution reaction with sodium dicyanomethanide on α,α′-dihalo-substituted fused thiophenes . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
2,5-Bis(dicyanomethylene)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which are useful in electronic applications.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.
Substitution: Substitution reactions, such as halogenation, can introduce different functional groups into the molecule, altering its properties
Common reagents used in these reactions include tetracyanoethylene, sodium dicyanomethanide, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the electronic structure of the compound .
Scientific Research Applications
2,5-Bis(dicyanomethylene)thiophene has a wide range of scientific research applications, including:
Biology: Research is ongoing to explore its potential as a bioactive compound with applications in drug development.
Medicine: Its unique electronic properties make it a candidate for use in medical imaging and diagnostic devices.
Mechanism of Action
The mechanism of action of 2,5-Bis(dicyanomethylene)thiophene involves its ability to stabilize quinoidal electronic structures. This stabilization is achieved through extensive π-conjugation, which allows the compound to accept electrons and form stable anionic states. The molecular targets and pathways involved include interactions with electron donors and the formation of conductive complexes that exhibit high electrical conductivities .
Comparison with Similar Compounds
2,5-Bis(dicyanomethylene)thiophene can be compared with other similar compounds, such as:
2,6-Bis(dicyanomethylene)-2,6-dihydrodithieno[3,2-b2′,3′-d]thiophene: This compound has similar electron-accepting properties but differs in its molecular structure and electronic characteristics.
Quinoidal oligothiophenes: These compounds also possess high electron-accepting nature and are used in similar applications, but they vary in their structural stability and electronic properties.
The uniqueness of 2,5-Bis(dicyanomethylene)thiophene lies in its ability to stabilize quinoidal structures and its versatility in various scientific and industrial applications.
Properties
CAS No. |
41122-25-2 |
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Molecular Formula |
C10H2N4S |
Molecular Weight |
210.22 g/mol |
IUPAC Name |
2-[5-(dicyanomethylidene)thiophen-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C10H2N4S/c11-3-7(4-12)9-1-2-10(15-9)8(5-13)6-14/h1-2H |
InChI Key |
JEXKJRQURAKWPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C#N)C#N)SC1=C(C#N)C#N |
Origin of Product |
United States |
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